tert-Butyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
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Overview
Description
tert-Butyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[410]heptane-3-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps. One common method includes the reaction of a pyrrole derivative with a suitable oxirane compound under controlled conditions. The reaction is often catalyzed by a Lewis acid such as tin(II) chloride in the presence of sodium acetate in tetrahydrofuran (THF) solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
tert-Butyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which tert-Butyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate exerts its effects is not fully understood. it is believed to interact with molecular targets through hydrogen bonding and π-π interactions. These interactions can influence various biological pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylate
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
Uniqueness
tert-Butyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to its bicyclic structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H22N2O3 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl 6-(1-methylpyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-14(2,3)20-13(18)17-9-7-15(12(10-17)19-15)11-6-5-8-16(11)4/h5-6,8,12H,7,9-10H2,1-4H3 |
InChI Key |
CPUBBIRLTVVXBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C(C1)O2)C3=CC=CN3C |
Origin of Product |
United States |
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